Thymine

Description

Thymine (B56734) as a Canonical DNA Nucleobase

This compound, often abbreviated as T or Thy, is one of the four primary nucleobases found in deoxyribonucleic acid (DNA). The other three canonical bases are adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C). wikipedia.orgbiologyonline.comnews-medical.net Chemically, this compound is classified as a pyrimidine (B1678525) nucleobase, specifically known as 5-methyluracil due to the presence of a methyl group at the fifth carbon position of its pyrimidine ring. wikipedia.orgnews-medical.net

In the double-helix structure of DNA, this compound plays a critical role in base pairing. It exclusively forms two hydrogen bonds with adenine (A), establishing the A-T base pair. wikipedia.orgbiologyonline.comnews-medical.netwikipedia.orgopentextbc.casavemyexams.com This precise complementary pairing is fundamental to the structural stability of DNA, ensuring accurate replication and the integrity of the genetic code. biologyonline.comopentextbc.ca When combined with deoxyribose sugar, this compound forms the nucleoside deoxythymidine, commonly referred to as thymidine (B127349). This nucleoside can then be phosphorylated to create deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (B83284) (dTDP), or deoxythymidine triphosphate (dTTP), which are the building blocks incorporated into the DNA strand. wikipedia.orgbiologyonline.comnews-medical.net Unlike uracil (B121893), which is found in RNA, this compound's presence is characteristic of DNA, contributing to its unique stability and function. wikipedia.orgbiologyonline.comnews-medical.netwikipedia.orgopentextbc.casavemyexams.comchemicalbook.comlibretexts.orgbyjus.comtechnologynetworks.comwikipedia.org

Historical Context of this compound Discovery

The isolation and characterization of this compound mark an important milestone in the understanding of nucleic acids. This compound was first successfully isolated in 1893 by German biochemists Albrecht Kossel and Albert Neumann. They extracted the compound from calf thymus glands, which subsequently lent its name to the nucleobase. wikipedia.orgbiologyonline.comnews-medical.net

Albrecht Kossel is widely recognized for his pioneering work in the chemical analysis of nucleic acids. Between 1885 and 1901, he and his students systematically identified and named the five primary nucleobases: adenine, guanine, cytosine, this compound, and uracil. biologyonline.comyourgenome.org The significance of this compound in DNA structure was further elucidated by Erwin Chargaff in the late 1940s. His research, known as Chargaff's rules, demonstrated that in DNA, the amount of adenine is consistently equal to the amount of this compound, and the amount of guanine is equal to the amount of cytosine. opentextbc.canews-medical.netnih.govwikipedia.org This stoichiometric relationship provided crucial insights that paved the way for James Watson and Francis Crick's groundbreaking elucidation of the DNA double helix structure in 1953, which visually confirmed the specific A-T and G-C base pairing. opentextbc.canews-medical.net

Comparative Analysis of Pyrimidine Bases in Nucleic Acids

This compound belongs to the family of pyrimidine nucleobases, which are characterized by their single-ring heterocyclic structure. wikipedia.orglibretexts.orgbyjus.comalbert.io The other canonical pyrimidine bases found in nucleic acids are cytosine and uracil. biologyonline.comwikipedia.orgsavemyexams.comlibretexts.org While sharing a common pyrimidine ring scaffold, these bases exhibit distinct structural modifications that dictate their specific roles in DNA and RNA.

This compound (T): Exclusively found in DNA, this compound is structurally defined by two keto groups at positions 2 and 4, and a crucial methyl group at position 5 of its pyrimidine ring. biologyonline.comnews-medical.netchemicalbook.com This methyl group is a key distinguishing feature from uracil. In DNA, this compound forms two hydrogen bonds with adenine. wikipedia.orgbiologyonline.comnews-medical.netwikipedia.orgopentextbc.casavemyexams.com The presence of the methyl group in this compound is believed to contribute to the greater chemical stability of DNA compared to RNA. It also plays a role in DNA repair mechanisms by allowing the cell to distinguish between naturally occurring this compound and uracil that might arise from the spontaneous deamination of cytosine, thereby preventing the loss of genetic information. chemicalbook.comchemicalbook.com

Cytosine (C): Present in both DNA and RNA, cytosine features a keto group at position 2 and an amino group at position 4 of its pyrimidine ring. biologyonline.com In both DNA and RNA, cytosine forms three hydrogen bonds with guanine (G), forming the G-C base pair. biologyonline.comwikipedia.orgopentextbc.casavemyexams.com

Uracil (U): Primarily found in RNA, where it replaces this compound. wikipedia.orgbiologyonline.comnews-medical.netwikipedia.orgopentextbc.casavemyexams.comchemicalbook.comlibretexts.orgbyjus.comtechnologynetworks.comwikipedia.org Uracil is essentially the demethylated form of this compound, lacking the methyl group at position 5. chemicalbook.comwikipedia.org In RNA, uracil pairs with adenine via two hydrogen bonds. wikipedia.orgchemicalbook.comwikipedia.org The absence of the methyl group makes uracil less chemically stable than this compound, which is generally suited for RNA's more transient and diverse functional roles within the cell. chemicalbook.comchemicalbook.com

The following table summarizes the comparative features of these pyrimidine bases:

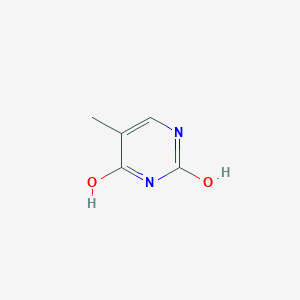

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Thymine in Deoxyribonucleic Acid Dna Structure and Function

Watson-Crick Base Pairing with Adenine (B156593)

A cornerstone of DNA structure is the specific and complementary base pairing between nucleotides. Thymine (B56734) consistently pairs with adenine (A) through the formation of two hydrogen bonds. wikipedia.orgfiveable.meopentextbc.cafiveable.methoughtco.comfiveable.mechemistrytalk.orghee.nhs.ukfiveable.melibretexts.org This precise pairing, known as Watson-Crick base pairing, is crucial for maintaining the double helix configuration of DNA. fiveable.mefiveable.mechemistrytalk.orghee.nhs.ukfiveable.mewikipedia.org The consistent pairing between a purine (B94841) (adenine) and a pyrimidine (B1678525) (this compound) ensures a uniform diameter of the DNA double helix throughout its length. opentextbc.calibretexts.org This principle is also reflected in Chargaff's rule, which states that in a DNA molecule, the amount of adenine is equal to the amount of this compound. opentextbc.calibretexts.org

| Base Pair | Number of Hydrogen Bonds | Purine | Pyrimidine |

|---|---|---|---|

| Adenine-Thymine | 2 | Adenine | This compound |

| Guanine-Cytosine | 3 | Guanine (B1146940) | Cytosine |

Role of this compound in DNA Stability and Integrity

This compound's presence in DNA, as opposed to uracil (B121893) (U) in RNA, significantly contributes to the stability and integrity of the genetic material. biologyonline.comfiveable.mechemicalbook.comfiveable.mequora.comvaia.com Chemically, this compound is 5-methyluracil, meaning it possesses a methyl group at its 5th carbon position, which is absent in uracil. wikipedia.orgbiologyonline.comthoughtco.comquora.comvaia.com This methyl group is vital for enhancing the chemical stability of DNA. quora.comvaia.com

One key advantage of this compound over uracil in DNA is its role in preventing mutations. Cytosine (C) can spontaneously deaminate to form uracil. biologyonline.comchemicalbook.comgeeksforgeeks.org If uracil were a natural component of DNA, cellular repair mechanisms would struggle to distinguish between a naturally occurring uracil and one resulting from cytosine deamination, potentially leading to errors and loss of genetic information. biologyonline.comchemicalbook.comgeeksforgeeks.org The presence of the methyl group in this compound allows DNA repair systems to easily recognize and correct any uracil found in DNA, as it signals that the uracil must have originated from a deaminated cytosine. biologyonline.comgeeksforgeeks.org This mechanism preserves the fidelity and integrity of the genetic code. biologyonline.comfiveable.mevaia.com Furthermore, this compound's enhanced stability compared to uracil contributes to DNA's longevity and reliability as a genetic material, allowing it to withstand various chemical environments. vaia.com

This compound's Contribution to Genetic Information Storage

The sequence of the four nitrogenous bases—adenine, guanine, cytosine, and this compound—along the DNA strand forms the genetic code, which is the fundamental information stored within DNA. genome.govtutorchase.com this compound, through its specific pairing with adenine, is an essential component of this genetic code. fiveable.mefiveable.mefiveable.metutorchase.combritannica.com

The stable double-helix structure of DNA, maintained in part by the hydrogen bonds involving this compound, allows DNA to serve as a reliable template for critical cellular processes such as DNA replication and transcription. fiveable.mefiveable.mefiveable.mewikipedia.orgtutorchase.combritannica.com During DNA replication, the two strands separate, and each original strand acts as a template for the synthesis of a new complementary strand. tutorchase.combritannica.com The accurate pairing of this compound with adenine ensures that the genetic information is precisely copied and transmitted to new cells, thereby maintaining genetic fidelity across generations. fiveable.mefiveable.mefiveable.metutorchase.com This robust system of information storage and transmission, underpinned by the consistent chemical properties and interactions of this compound, is vital for the development, functioning, and reproduction of all living organisms. biologyonline.comfiveable.mevaia.combritannica.com

Thymine Metabolism and Biosynthesis Pathways

De Novo Synthesis of Thymidylate

The de novo pathway represents the synthesis of dTMP from simpler precursor molecules. This process is the sole de novo route for producing dTMP and is fundamental for DNA synthesis. wikipedia.org The central reaction in this pathway is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

The methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP) is a crucial step in DNA biosynthesis. nih.gov This reaction is catalyzed by the enzyme thymidylate synthase (TS). wikipedia.orgdroracle.ai The process involves the transfer of a methyl group from a cofactor, N5,N10-methylenetetrahydrofolate, to the 5-position of the uracil (B121893) ring of dUMP. droracle.aiproteopedia.org

This reductive methylation reaction results in the formation of dTMP and dihydrofolate as a secondary product. wikipedia.orgproteopedia.org A cysteine residue within the active site of thymidylate synthase plays a critical role in the catalytic mechanism by forming a covalent bond with the dUMP intermediate. wikipedia.org The sequence around this active site is highly conserved across species, from viruses to vertebrates. wikipedia.org

| Reactants | Enzyme | Products |

| Deoxyuridine monophosphate (dUMP) | Thymidylate synthase (TS) | Deoxythymidine monophosphate (dTMP) |

| N5,N10-methylenetetrahydrofolate | Dihydrofolate |

The activity of thymidylate synthase (TS) is tightly regulated to coordinate with the cell's demand for DNA synthesis. wikipedia.org TS levels and activity are influenced by the cell cycle, with an increase observed during the S phase when DNA replication occurs. wikipedia.org Conversely, its activity diminishes in non-proliferating cells. wikipedia.org

Multiple factors regulate TS expression and activity. Transcription factors, such as LSF/TFCP2, can induce the expression of TS. wikipedia.org Studies have also indicated a link between Cyclin-Dependent Kinase 4 (CDK4) activity and TS expression. nih.gov Furthermore, TS is involved in an autoregulatory mechanism, where it can control its own translation. wikipedia.org This regulation is crucial for maintaining a balanced supply of all four DNA precursors, and defects in this process can lead to genetic and biological abnormalities. wikipedia.org

| Regulatory Factor | Effect on TS Activity |

| Cell Cycle (S Phase) | Increase |

| LSF/TFCP2 | Induction |

| CDK4 | Positive Regulation |

| Autoregulation | Controls own translation |

Thymine (B56734) Salvage Pathway

In addition to de novo synthesis, cells can produce dTMP through a salvage pathway. This pathway recycles this compound and its nucleoside form, thymidine (B127349), which are generated from DNA degradation. creative-proteomics.comnih.gov This recycling mechanism is less energy-intensive than de novo synthesis and is particularly important for recovering these essential molecules. creative-proteomics.comwikipedia.org

The key enzymes in the this compound salvage pathway are thymidine phosphorylase and thymidine kinase (TK). wikipedia.orgnih.gov The process involves two main steps:

Thymidine Phosphorylase : This enzyme catalyzes the conversion of the free base this compound into the deoxynucleoside thymidine by adding 2-deoxy-alpha-D-ribose 1-phosphate. wikipedia.org

Thymidine Kinase (TK) : Thymidine is then phosphorylated by TK to form deoxythymidine monophosphate (dTMP). nih.govwikipedia.org This reaction is ATP-dependent. nih.gov

There are two main isoforms of thymidine kinase in mammalian cells: TK1, found in the cytoplasm and nucleus, and TK2, located in the mitochondria. nih.gov The expression of TK1 increases during the S-phase of the cell cycle, highlighting its role in providing dTMP for DNA replication. nih.gov

| Enzyme | Substrate | Product |

| Thymidine Phosphorylase | This compound, 2-deoxy-alpha-D-ribose 1-phosphate | Thymidine |

| Thymidine Kinase (TK) | Thymidine, ATP | Deoxythymidine monophosphate (dTMP) |

Thymine and Dna Damage Mechanisms

Ultraviolet (UV) Radiation-Induced Thymine (B56734) Lesions

Ultraviolet (UV) radiation, particularly UVC, is a potent inducer of DNA damage, primarily through photochemical reactions involving adjacent pyrimidine (B1678525) bases. These reactions lead to the formation of two major types of photoproducts: cyclobutane (B1203170) pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4 PPs). wikipedia.org

Cyclobutane pyrimidine dimers (CPDs) are molecular lesions that commonly arise from the exposure of DNA to UV light. wikipedia.org These lesions involve the formation of covalent bonds between adjacent nitrogenous bases along the nucleotide chain. wikipedia.org Among the various possible pyrimidine dimers, this compound-thymine (T-T) dimerization is the most prevalent. nih.govresearchgate.net The formation of CPDs occurs through a [2+2] cycloaddition reaction, where the 5 and 6 positions of two neighboring pyrimidine bases, typically two thymines, become covalently linked, forming a four-membered cyclobutane ring. nih.govnih.govnih.govresearchgate.net This photochemical process can be remarkably rapid, occurring within picoseconds of UV irradiation. nih.govacs.org

The relative yields of CPD formation vary depending on the adjacent pyrimidine bases, with this compound-thymine dimers generally forming more readily than other combinations. nih.gov

The formation of this compound dimers significantly modifies the DNA helix structure, leading to localized and sometimes long-range distortions. wikipedia.orgpnas.org These pre-mutagenic lesions prevent normal base pairing. wikipedia.orgfiveable.me The central cyclobutane ring within the dimer is typically puckered by approximately 20 degrees. pnas.org

This compound dimers, particularly CPDs, pose substantial obstacles to the fundamental processes of DNA replication and transcription. wikipedia.orgnih.govfiveable.meresearchgate.netabeomics.comtaylorandfrancis.com They disrupt the accurate formation of base pairs during DNA replication, which can lead to mutations if left unrepaired. wikipedia.orgfiveable.me The presence of CPDs effectively blocks the progression of replicative DNA polymerases and RNA polymerases beyond the dimerization site. wikipedia.orgnih.govpnas.org

Unrepaired CPD lesions can result in erroneous nucleotide incorporation by polymerase machinery, induce errors in transcription or replication, or completely halt these processes. wikipedia.org The altered base-pairing geometry caused by CPDs can explain how they arrest synthesis by both DNA and RNA polymerases. pnas.org Moreover, the widening of DNA grooves, bending, and unwinding induced by these dimers can interfere with the binding of crucial transcription factors, thereby impacting the initiation of transcription. pnas.org Persistent this compound dimers are known to hinder DNA transcription and replication by stalling the progress of RNA polymerase. nih.gov These lesions act as effective replication blocks and are considered potentially lethal to the cell. genelink.com CPDs are recognized as the primary mediators of the cellular transcriptional response to UV radiation. embopress.org Their presence can provoke the accumulation of specific protein foci (e.g., γ-H2AX, P53bp1, Rad51) and an increase in DNA double-strand breaks, often coinciding with the accumulation of cells in the S phase of the cell cycle. embopress.org The conversion of unrepaired CPD lesions into DNA breaks during DNA replication is considered a principal instigator of UV-mediated cytotoxicity. embopress.org

Formation of Pyrimidine (6-4) Pyrimidone Photoproducts (6-4 PPs)

In addition to CPDs, UV light exposure also leads to the formation of pyrimidine (6-4) pyrimidone photoproducts (6-4 PPs). wikipedia.org These represent an alternative configuration of pyrimidine dimers. wikipedia.org A 6-4 PP is characterized by a single covalent bond that links the carbon at the 6 (C6) position of one pyrimidine ring to the carbon at the 4 (C4) position of the adjacent base's ring. wikipedia.orgresearchgate.net For instance, this compound-thymine (6-4) PPs are formed between two adjacent this compound bases. researchgate.net

While generally formed at a lower frequency than CPDs (approximately one-third the rate), 6-4 PPs are associated with a higher mutagenic risk. wikipedia.org They induce a sharp kink and significantly distort the DNA helical structure. acs.org In a T(6-4)T segment, the 5'-side this compound and 3'-side pyrimidone bases adopt half-chair and planar conformations, respectively, and are positioned nearly perpendicularly to each other. researchgate.net The high mutagenic potential of 6-4 PPs and their ability to arrest replication forks necessitate their efficient repair by cellular machinery. acs.org

Oxidative Damage to this compound

Oxidative stress, arising from various endogenous and exogenous sources, can lead to the formation of damaged this compound products in DNA.

This compound glycol (5,6-dihydroxy-5,6-dihydrothis compound) is a prominent DNA lesion resulting from oxidative damage and exposure to ionizing radiation. wikipedia.orgnih.govscirp.orgtaylorandfrancis.comacs.org It is a significant oxidation product that can also be induced by endogenous oxidative processes within the cell. acs.org The formation of this compound glycol occurs through the oxidation of the this compound base by genotoxic factors such as UV or ionizing radiation, chemical oxidants, or as a consequence of aerobic metabolism. scirp.org Specifically, the highly reactive hydroxyl radical can hydroxylate any base, leading to the formation of this compound glycol. taylorandfrancis.com

The rate at which oxidative reactions generate this compound glycol in human DNA is estimated to be approximately 300 lesions per cell per day. wikipedia.org

Estimated Daily this compound Glycol Formation in Human DNA

| Lesion Type | Estimated Formation Rate (per cell per day) |

|---|

Due to the chirality at its C5 and C6 atoms, this compound glycol exists as a mixture of two pairs of cis and trans diastereomers. nih.govscirp.org Unlike the planar canonical DNA bases, this compound glycol is non-planar due to the loss of its aromaticity. scirp.org Although not considered strongly mutagenic, this compound glycol is known to efficiently block DNA replication. nih.govacs.org Its presence induces significant and localized structural changes in duplex DNA, often resulting in the base becoming largely extrahelical. acs.org

Formamidopyrimidine-Thymine (Fapy-Thymine) Derivatives

Formamidopyrimidine (Fapy) lesions are a class of DNA damage products primarily associated with oxidative stress. These lesions typically arise from the ring-opening of purine (B94841) bases, specifically guanine (B1146940) and adenine (B156593), after attack by reactive oxygen species (ROS), such as hydroxyl radicals. For instance, interaction of hydroxyl radicals with purines can generate 8-hydroxyguanine (B145757) (8-OHdG) and 8-hydroxyadenine (B135829) (8-OHdA), as well as formamidopyrimidines dojindo.co.jpmdpi.com. Fapy-guanine (FapyG) and Fapy-adenine (FapyAde) are among the major DNA lesions generated under various in vitro and in vivo conditions, formed from the C8-OH-adduct radicals of purines mdpi.com. These purine-derived Fapy lesions can decrease the fidelity of DNA polymerases and serve as substrates for DNA repair enzymes jst.go.jp.

While formamidopyrimidine derivatives are well-documented for purines, specific "Formamidopyrimidine-Thymine" derivatives as significant or commonly reported DNA damage products are not extensively described in the available scientific literature. Oxidative stress can induce a spectrum of pyrimidine damage, including this compound glycol, uracil (B121893) glycol, and 5-hydroxyuracil, but these are distinct from the ring-opened Fapy structures typically observed for purines dojindo.co.jpmdpi.comportlandpress.comnih.govoup.com.

Alkylating Agent-Induced this compound Modifications

Alkylating agents are reactive compounds that can transfer alkyl groups (e.g., methyl or ethyl groups) to DNA bases, thereby chemically modifying them portlandpress.com. These modifications can occur at various positions on the this compound molecule, leading to different adducts with distinct biological consequences.

O4-Methylthis compound (O4-MeT) O4-methylthis compound is a highly mutagenic lesion formed by alkylating agents, such as N-methyl-N-nitrosourea (MNU) guidetopharmacology.orgbioregistry.ionih.gov. Although formed to a lesser extent than some other alkyl adducts (e.g., O6-methylguanine), O4-MeT is biologically significant because it can mispair with guanine during DNA replication, leading to T:A to C:G transition mutations guidetopharmacology.orgnih.gov. The repair of O4-MeT is primarily carried out by O6-methylguanine-DNA methyltransferase (MGMT), an enzyme that directly transfers the methyl group from the O4 position of this compound to a cysteine residue in its active site, thereby restoring the original this compound base guidetopharmacology.orgnih.gov.

O2-Methylthis compound (O2-MeT) O2-methylthis compound is another alkylated pyrimidine that can be formed by alkylating agents fishersci.atuni.lu. This miscoding lesion is recognized and removed by DNA repair enzymes, specifically the AlkA DNA glycosylase in Escherichia coli nih.govfishersci.at. AlkA, a DNA glycosylase, acts on various methylated bases, including O2-methylcytosine and O2-methylthis compound nih.govfishersci.at.

N3-Methylthis compound (N3-MeT) N3-methylthis compound is formed through the reaction of DNA with SN2 alkylating agents, such as methylmethane sulfonate (MMS) bidd.groupnih.gov. This adduct is considered a strong block to DNA replication in vivo and can induce T→A and T→C mutations jst.go.jpbidd.groupnih.gov. Repair of N3-MeT is primarily mediated by AlkB homolog (ALKBH) demethylases, which directly revert the lesion through an oxygen-, alpha-ketoglutarate (B1197944) (α-KG)-, and Fe(II)-dependent reaction jst.go.jp.

The impact of these alkylating agent-induced this compound modifications on DNA replication and mutagenesis is significant. Unrepaired O-alkyl lesions, even when present in minor amounts, can readily mispair during DNA replication, leading to mutations that contribute to the mutagenic and cytotoxic effects of alkylating agents guidetopharmacology.orguni.lu.

Table 1: Alkylating Agent-Induced this compound Modifications and Repair

| This compound Modification | Formation Mechanism | Mutagenic Potential | Primary Repair Enzyme(s) |

| O4-Methylthis compound | Alkylation by agents like MNU | Misincorporation of Guanine (T:A → C:G transition) guidetopharmacology.orgnih.gov | O6-methylguanine-DNA methyltransferase (MGMT) guidetopharmacology.orgnih.gov |

| O2-Methylthis compound | Alkylation | Miscoding lesion | AlkA DNA glycosylase nih.govfishersci.at |

| N3-Methylthis compound | Alkylation by SN2 agents (e.g., MMS) | Blocks replication; T→A, T→C mutations jst.go.jpbidd.group | AlkB homolog (ALKBH) demethylases jst.go.jp |

Deamination-Related this compound-Containing Mismatches

Deamination is a spontaneous chemical alteration where an amino group on a DNA base is replaced by a keto group. While cytosine deaminates to uracil, the deamination of 5-methylcytosine (B146107) (5mC) produces this compound nih.govmassbank.eu. This specific deamination event is a significant source of spontaneous mutations in human cells nih.gov.

Formation of G:T Mismatches When 5-methylcytosine, a common epigenetic modification in mammalian DNA, spontaneously deaminates, it converts into this compound. This results in a G:T mismatch in the DNA double helix, as this compound is now paired with guanine instead of adenine massbank.eumpg.deneb.comnih.govguidetopharmacology.org. These G:T mismatches primarily occur at CpG sites, which are known mutation hotspots and are implicated in a significant proportion of cancers mpg.deneb.comnih.govfishersci.ca. If left unrepaired, these G:T mismatches can lead to C→T transition mutations during subsequent DNA replication massbank.eunih.govfishersci.ca.

Repair Mechanisms Cells possess sophisticated DNA repair mechanisms to correct these deamination-related this compound-containing mismatches:

This compound DNA Glycosylase (TDG): TDG is a mismatch-specific DNA glycosylase that plays a crucial role in the base excision repair (BER) pathway by excising this compound from G:T mispairs mpg.denih.govfishersci.ca. TDG exhibits a preference for G:T mismatches arising in the context of CpG sequences guidetopharmacology.org. Its activity is highly regulated to prevent the excision of this compound from correct A:T base pairs mpg.de. The enzyme's catalytic efficiency is influenced by its high affinity for the abasic site generated after base excision, and its turnover rate can be stimulated by human AP endonuclease 1 (APE1) and SUMOylation nih.gov.

Methyl-CpG-binding domain 4 (MBD4): MBD4 is another mismatch-specific DNA glycosylase that, similar to TDG, prevents the mutagenic impact of 5mC deamination by excising this compound from G:T mispairs, particularly in CpG contexts neb.comnih.govfishersci.ca. MBD4 efficiently removes this compound opposite guanine but not opposite adenine fishersci.ca.

Mismatch Repair (MMR) Pathway: The MMR system is a vital DNA repair pathway that recognizes and fixes mispaired bases that occur during DNA replication. While TDG and MBD4 initiate BER for G:T mismatches, the MMR pathway can also be involved, especially if the initial glycosylase-mediated repair is insufficient or leads to futile repair cycles guidetopharmacology.org. In Escherichia coli, a mechanism known as Very Short Patch (VSP) repair, which involves the vsr gene, specifically corrects T:G mispairs resulting from 5-methylcytosine deamination neb.com.

Table 2: Deamination-Related this compound-Containing Mismatches and Repair

| Mismatch Type | Origin | Mutagenic Consequence | Primary Repair Enzyme(s) |

| G:T Mismatch | Deamination of 5-methylcytosine to this compound nih.govmassbank.eumpg.de | C→T transition mutations, CpG hotspots nih.govfishersci.ca | This compound DNA Glycosylase (TDG) nih.govguidetopharmacology.orgfishersci.ca, Methyl-CpG-binding domain 4 (MBD4) neb.comfishersci.ca, Mismatch Repair (MMR) pathway |

Dna Repair Mechanisms Involving Thymine Lesions

Direct Reversal Repair

Direct reversal repair is a highly accurate and efficient DNA repair mechanism that directly reverses specific types of DNA damage without the need for excising or replacing a segment of the DNA strand microbenotes.comontosight.aiquora.com. This pathway is primarily utilized to repair pyrimidine (B1678525) dimers and certain alkylated bases nih.govmicrobenotes.comontosight.aiquora.com.

Photoreactivation is a light-dependent DNA repair process that specifically targets UV-induced pyrimidine dimers wikipedia.orgslideshare.netwikipedia.orgnih.govmicrobenotes.comphotobiology.infoontosight.aiplantlet.orgyoutube.com. This mechanism involves the enzyme photolyase, which uses energy from visible light to directly split the covalent bonds forming cyclobutane (B1203170) pyrimidine dimers, restoring the original pyrimidine bases wikipedia.orgslideshare.netnobelprize.orgwikipedia.orgrsc.orgnih.govmicrobenotes.comquora.comphotobiology.infoontosight.aiplantlet.orggenesilico.pl. Photoreactivation was the first DNA repair mechanism to be discovered, initially described by Albert Kelner and Renato Dulbecco in 1949 wikipedia.org. This repair pathway is common in a variety of prokaryotic and eukaryotic cells, including E. coli, yeasts, plants, and some animal species, but it is notably absent in placental mammals, including humans wikipedia.orgnih.govplantlet.orgwikilectures.eu.

The enzymatic mechanism of photoreactivation by photolyase involves a series of steps. First, the photolyase enzyme recognizes and binds to the UV-damaged DNA containing the thymine (B56734) dimer nobelprize.orgquora.comphotobiology.infoplantlet.orgencyclopedia.pub. This binding occurs in a light-independent step youtube.comencyclopedia.pub. The enzyme then flips the pyrimidine dimer out of the DNA double helix and into its active site cavity nih.govnobelprize.orgphotobiology.info. Upon absorption of a photon, typically in the blue light spectrum (300–500 nm), the enzyme's flavin cofactor becomes excited nih.govnobelprize.orgquora.comphotobiology.infoplantlet.orgencyclopedia.pubum.es. This excited cofactor then transfers an electron to the cyclobutane pyrimidine dimer nih.govquora.comphotobiology.info. This electron transfer facilitates the breaking of the cyclobutane ring, effectively monomerizing the this compound dimer back into two distinct, normal this compound bases wikipedia.orgnobelprize.orgquora.comphotobiology.infoplantlet.org. Subsequently, the electron is transferred back to the cofactor, and the repaired DNA dissociates from the enzyme nobelprize.orgquora.comphotobiology.info.

Photolyases are flavoproteins that contain two light-harvesting cofactors essential for their activity wikipedia.orgencyclopedia.pub. The primary catalytic cofactor is a fully reduced flavin adenine (B156593) dinucleotide (FADH-) wikipedia.orgnih.govencyclopedia.pubum.es. While FADH- is directly involved in the electron transfer to break the dimer, it does not absorb visible light itself in its functional state encyclopedia.pub. Therefore, photolyases utilize a second light-harvesting cofactor, which can be either the pterin (B48896) methenyltetrahydrofolate (MTHF) in folate photolyases or the deazaflavin 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) in deazaflavin photolyases wikipedia.orgencyclopedia.pubebi.ac.uk. This second cofactor acts as an antenna, absorbing the blue light photon and then transferring the excitation energy to FADH- via Förster Resonance Energy Transfer (FRET) wikipedia.orgnobelprize.orgencyclopedia.pub. Although FAD is sufficient for catalytic activity, the presence of the second cofactor significantly enhances the reaction rate, particularly under low-light conditions wikipedia.org.

Photoreactivation of this compound Dimers by Photolyase

Excision Repair Pathways

Excision repair pathways represent a broader category of DNA repair mechanisms that address a wide range of DNA lesions by removing the damaged nucleotide(s) along with a surrounding patch of DNA, followed by resynthesis of the excised region khanacademy.orgnih.gov. Unlike direct reversal, this process involves the removal and replacement of a segment of the DNA strand khanacademy.orgontosight.ai.

Nucleotide Excision Repair (NER) is a crucial and versatile DNA repair mechanism responsible for removing bulky, helix-distorting DNA lesions, including UV-induced cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts, as well as bulky chemical adducts wikipedia.orgwikipedia.orgwikipedia.orgrsc.orgkhanacademy.orgnih.govwikilectures.eugenesilico.plnih.govfiveable.mevermeulenlab.comwikipathways.orglibretexts.org. NER is vital for preventing mutations and maintaining genomic integrity, and defects in this pathway are associated with severe human diseases such as Xeroderma Pigmentosum (XP) and Cockayne's Syndrome (CS) wikipedia.orgkhanacademy.orgwikilectures.eugenesilico.plvermeulenlab.comwikipathways.orglibretexts.org. The NER pathway can be broadly divided into two subpathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER) wikipedia.orgwikilectures.eugenesilico.plnih.govvermeulenlab.comwikipathways.org. These subpathways differ in their initial mechanisms of damage recognition but converge on the subsequent steps of lesion incision, repair, and ligation wikipedia.orggenesilico.plnih.govvermeulenlab.comwikipathways.org.

The initial and often rate-limiting step in NER is the recognition of DNA damage rsc.orgguidetopharmacology.org. Unlike base excision repair (BER) which recognizes specific damaged bases, NER enzymes recognize the bulky distortions in the DNA double helix caused by lesions, rather than the specific chemical structure of the damaged base itself wikipedia.orgrsc.orgkhanacademy.orgnih.govgenesilico.plnih.govvermeulenlab.comwikipathways.orglibretexts.orgacs.orgnih.govnobelprize.org.

In prokaryotes, such as E. coli, the UvrABC endonuclease complex is central to NER wikipedia.orgnih.gov. The UvrA-UvrB complex scans the DNA, with the UvrA subunit being responsible for recognizing distortions in the helix caused by lesions like pyrimidine dimers wikipedia.orgnih.gov.

In eukaryotes, the process is more complex. In Global Genomic Repair (GGR), the XPC-HR23B complex is a key factor in recognizing helix-distorting lesions wikilectures.eugenesilico.plnih.govvermeulenlab.comacs.orgnih.gov. XPC-HR23B specifically binds to sites with DNA helix distortions acs.orgnih.gov. For certain lesions, such as cyclobutane pyrimidine dimers (CPDs), which may not significantly destabilize the DNA duplex, additional factors like DDB2 (XPE) in complex with DDB1 can first recognize the damage and create a kink that is then recognized by XPC nih.govnih.gov. This suggests a multi-step damage recognition mechanism where XPC-HR23B initially binds to a distorted site, and then the presence of injured bases is verified before the dual incision occurs acs.orgnih.gov. After initial recognition, the TFIIH complex is recruited to unwind the DNA helix and further verify the damage wikilectures.eunih.govvermeulenlab.comacs.org.

Compound and Enzyme Information

Base Excision Repair (BER) of Damaged this compound Bases

Mismatch Repair (MMR) Involving this compound

DNA mismatch repair (MMR) is an essential post-replication DNA repair system responsible for correcting errors that evade the proofreading function of DNA polymerases during DNA replication wikipedia.org. This highly conserved pathway, found in organisms ranging from bacteria to humans, primarily targets base-base mismatches and small insertion/deletion loops (IDLs). This compound, a fundamental pyrimidine nucleobase in DNA, is frequently involved in such mismatches, particularly in the formation of guanine (B1146940)/thymine (G/T) mispairs. These G/T mispairs arise when guanine incorrectly pairs with this compound instead of its canonical partner, cytosine, during DNA replication or repair processes. The persistence of unrepaired G/T mispairs can lead to genetic mutations and genomic instability, contributing to the development of various diseases, including certain types of cancer.

Recognition and Correction of this compound Mismatches

The intricate process of recognizing and correcting this compound mismatches within the MMR pathway involves a series of coordinated steps mediated by specific protein complexes.

Recognition of Mismatches: The initial and critical step in MMR is the detection of the mispaired bases. In prokaryotic systems, such as Escherichia coli, the MutS protein is responsible for recognizing the mismatch and subsequently forming a complex with MutL and MutH. In eukaryotic cells, the MutSα complex, a heterodimer composed of MSH2 and MSH6 proteins, plays the primary role in recognizing base-base mismatches, including G/T mispairs. This complex identifies and binds to the structural distortion in the DNA helix caused by the incorrect base pairing.

Identification of the Newly Synthesized Strand: A crucial aspect of MMR is its ability to differentiate between the parental (template) DNA strand and the newly synthesized strand. This distinction ensures that the erroneous base on the nascent strand is selectively removed, preserving the original genetic information. In E. coli, strand discrimination is achieved through methylation patterns; the parental DNA strand is methylated, whereas the newly synthesized strand remains transiently unmethylated. The MutH endonuclease then specifically cleaves the unmethylated strand at a GATC sequence. In eukaryotic systems, while the precise mechanism for strand discrimination is still under investigation, it is believed to involve the recognition of transient nicks or discontinuities that are characteristic of the newly synthesized DNA strand. Following mismatch recognition by MutSα, the MutLα complex (comprising MLH1 and PMS2 proteins) is recruited to the site and coordinates the subsequent repair steps.

Excision of the Mismatched Segment: Once the mismatch is recognized and the newly synthesized strand is identified, the segment of DNA containing the error is excised. In E. coli, the concerted action of MutL and MutS, along with a helicase (e.g., Helicase II or UvrD) and an exonuclease (e.g., ExoI, ExoVII, ExoX, or RecJ), leads to the removal of the DNA segment located between the strand break (nick) and the mismatch. This excision can proceed bidirectionally from the nick. In eukaryotes, Exonuclease 1 is involved in excising the segment from the newly synthesized strand.

Resynthesis and Ligation: After the excision of the mismatched segment, a single-stranded gap is left in the DNA. This gap is then accurately filled by DNA polymerase (e.g., DNA polymerase I in E. coli or DNA polymerase δ/ε in eukaryotes), which uses the intact parental strand as a template to synthesize the correct sequence. Finally, DNA ligase catalyzes the formation of a phosphodiester bond, sealing the remaining nick in the DNA backbone and restoring the integrity of the DNA duplex. This meticulous multi-step process underscores the high fidelity of DNA replication and is vital for preventing the accumulation of potentially mutagenic this compound-containing mismatches.

Thymine in Epigenetics and Gene Regulation

Thymine (B56734) in DNA Methylation and Demethylation Cycles

DNA methylation, primarily occurring at the fifth carbon position of cytosine residues within CpG dinucleotides in mammals, is a key epigenetic mark associated with gene silencing. Although this compound is not directly methylated, it is intimately linked to the methylation and demethylation cycles through the spontaneous deamination of 5-methylcytosine (B146107) (5mC) and the subsequent DNA repair mechanisms.

Spontaneous deamination of 5-methylcytosine results in its conversion to this compound, leading to the formation of a T:G mismatch in the DNA double helix wikipedia.orgwikipedia.orgpnas.orgquora.com. This conversion represents a significant source of C to T transition mutations, which can have profound implications for genome stability if not corrected wikipedia.orgpnas.orgquora.comnih.gov. The near-universal presence of this compound in DNA, as opposed to uracil (B121893) in RNA, is thought to have evolved as an error-control mechanism to facilitate the detection and removal of uracils generated from cytosine deamination wikipedia.org.

The active DNA demethylation pathway, which reverses cytosine methylation, involves a series of enzymatic steps where the base excision repair (BER) enzyme this compound DNA Glycosylase (TDG) plays a central role wikipedia.orgkuleuven.beresearchgate.netresearchgate.netnih.govnih.govabcam.comresearchgate.net. This pathway begins with the oxidation of 5mC by Ten-Eleven Translocation (TET) enzymes, successively converting it to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) wikipedia.orgresearchgate.netnih.govnih.govabcam.com. TDG specifically recognizes and excises 5fC and 5caC, as well as mispaired this compound from T:G mismatches, initiating the BER pathway to restore an unmodified cytosine wikipedia.orgnih.govkuleuven.benih.govabcam.com. This active demethylation is crucial for epigenetic reprogramming, particularly during embryonic development, where TDG is essential for protecting CpG islands from hypermethylation kuleuven.benih.gov.

The percentages of cytosine methylation can vary significantly across different species, as shown in the table below.

Table 1: Cytosine Methylation Rates in Various Organisms wikipedia.org

| Organism | Percentage of Methylated Cytosines |

| Arabidopsis thaliana | 14% |

| Physarum | 4% to 8% |

| Mus musculus | 7.6% |

| Escherichia coli | 2.3% |

| Drosophila | 0.03% |

| Dictyostelium | Essentially undetectable |

| Caenorhabditis | Virtually absent (0.0002-0.0003%) |

| Saccharomyces cerevisiae | Virtually absent (0.0002-0.0003%) |

| S. pombe | Virtually absent (0.0002-0.0003%) |

Interactions of this compound with Chromatin Structure

Chromatin, the complex of DNA and proteins (primarily histones) in eukaryotic cells, is crucial for packaging DNA, preventing damage, and regulating gene expression wikipedia.org. The physical properties of DNA sequences, including the distribution of this compound and adenine (B156593), can influence nucleosome positioning, with adenine-thymine (AT)-rich regions being more favorably compressed into the inner minor grooves of nucleosomes wikipedia.org.

More directly, this compound DNA Glycosylase (TDG), an enzyme involved in the processing of this compound-containing mismatches and oxidized cytosine derivatives, has been shown to interact directly with chromatin structure nih.govnih.gov. TDG can alter chromatin structure by binding to DNA and nucleosomes nih.gov. Research indicates that TDG induces decompaction of individual chromatin fibers upon binding and can also promote the self-association of nucleosome arrays into higher-order oligomeric structures, suggesting a role in both opening and condensing chromatin nih.gov.

Furthermore, TDG functions as a transcriptional co-activator through its interactions with various nuclear receptors and transcription factors, as well as with activating histone modifiers such as the histone acetyltransferases CBP and p300 nih.govnih.govnih.govacs.org. The interaction between TDG and p300 can allosterically enhance p300's activity, promoting the acetylation of specific lysine (B10760008) residues on histone H3, notably K18 and K23 nih.govnih.govacs.org. Histone acetylation is a dynamic epigenetic modification that generally leads to a more open chromatin state, facilitating gene transcription wikipedia.orglibretexts.org.

Table 2: Histone H3 Lysine Sites Affected by TDG-p300 Interaction nih.govnih.govacs.org

| Histone | Lysine Residue | Effect of TDG Interaction on p300 Acetylation |

| H3 | K18 | Increased rate of acetylation |

| H3 | K23 | Increased rate of acetylation |

The interplay between chromatin structure and TDG activity is reciprocal; the extent of chromatin compaction and the precise positioning of nucleosomes significantly influence TDG's ability to excise modified cytosine bases like 5fC nih.govacs.org. This suggests that chromatin architecture is a critical determinant of whether these epigenetic marks are removed or retained in the genome, thereby regulating active DNA demethylation and gene expression.

Thymine Analogues in Therapeutic Applications

Anticancer Therapies Utilizing Thymine (B56734) Analogues

This compound analogues represent a cornerstone of chemotherapy for various malignancies. Their efficacy lies in their ability to disrupt the processes of DNA synthesis and replication, which are highly active in cancer cells.

Inhibition of DNA Synthesis and Replication

A primary mechanism by which this compound analogues exert their anticancer effects is through the direct inhibition of DNA synthesis. nih.gov These molecules, once inside a cell, are phosphorylated to their active triphosphate forms. mdpi.com In this state, they mimic the natural deoxythymidine triphosphate (dTTP) and are incorporated into the elongating DNA strand by DNA polymerases. nih.govmdpi.com However, due to structural modifications, these analogues often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of the DNA chain. nih.gov This premature cessation of DNA replication triggers cellular stress and prevents cancer cells from completing the S-phase of the cell cycle, ultimately inhibiting their proliferation. nih.gov

Furthermore, the incorporation of these analogues can lead to DNA damage and strand breaks, further contributing to the cytotoxic effects. patsnap.comnih.gov The cell's inability to repair this damage can initiate programmed cell death, or apoptosis.

Targeting Thymidylate Synthase

Another critical target for many this compound analogues is the enzyme thymidylate synthase (TS). nih.gov TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. nih.govnih.gov By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS ensures a steady supply of thymidine (B127349) for DNA replication. nih.gov

This compound analogues, such as the active metabolite of 5-Fluorouracil (5-FU), fluorodeoxyuridine monophosphate (FdUMP), act as potent inhibitors of TS. nih.govresearchgate.netacs.org FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. researchgate.netcalis.edu.cn This complex effectively blocks the normal substrate (dUMP) from accessing the active site, thereby halting dTMP production. researchgate.netcalis.edu.cn The resulting depletion of the thymidine pool leads to "thymineless death," a state where cells cannot synthesize DNA, leading to cell cycle arrest and apoptosis. nih.govpatsnap.com

Induction of Apoptosis

The disruption of DNA synthesis and integrity by this compound analogues ultimately converges on the induction of apoptosis, or programmed cell death. When DNA replication is stalled or when significant DNA damage occurs from the incorporation of these analogues, cellular stress pathways are activated. patsnap.compatsnap.com

For instance, the analogue trifluridine (B1683248) has been shown to be incorporated into the DNA of cancer cells, causing DNA strand breaks and defective replication. patsnap.com This damage triggers a cellular response that can lead to apoptosis. patsnap.comnih.gov Studies have indicated that trifluridine can up-regulate pro-apoptotic factors and lead to increased DNA fragmentation, which are hallmarks of apoptosis. nih.gov The inability of the cancer cell to overcome this damage and successfully replicate its genome commits it to a pathway of self-destruction, a key goal of cancer chemotherapy.

Specific Thymidine Analogues in Cancer Treatment (e.g., 5-Fluorouracil)

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent and a classic example of a this compound analogue. nih.gov It is a prodrug that is converted within the cell to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cn

The primary anticancer mechanism of 5-FU is the inhibition of thymidylate synthase by FdUMP. nih.govacs.org However, its other metabolites also contribute to its cytotoxicity. FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA, leading to disruptions in DNA and RNA function and synthesis. nih.govpatsnap.com In some cancers, such as gastrointestinal cancers, the interference with RNA synthesis is a significant mechanism of cell death. news-medical.netmit.edu

Other important this compound analogues used in cancer therapy include:

Capecitabine : An oral prodrug that is enzymatically converted to 5-FU, with higher concentrations often being achieved within tumor tissue. drugbank.comyoutube.comoncodaily.compatsnap.com

Floxuridine : An antimetabolite that is also converted to 5-FU and its active metabolites, primarily used for liver metastases. patsnap.compatsnap.comnih.govyoutube.com

Trifluridine : A thymidine analogue that, when incorporated into DNA, causes DNA dysfunction. It is often combined with tipiracil, which prevents its degradation. patsnap.comwikipedia.org

| Analogue | Primary Mechanism of Action | Therapeutic Application |

|---|---|---|

| 5-Fluorouracil | Inhibition of Thymidylate Synthase; Incorporation into DNA and RNA nih.govcalis.edu.cn | Colorectal, Breast, Gastric, Pancreatic Cancers nih.govmit.edu |

| Capecitabine | Prodrug converted to 5-Fluorouracil drugbank.compatsnap.comnih.gov | Metastatic Breast and Colorectal Cancers drugbank.com |

| Floxuridine | Metabolized to 5-Fluorouracil; Inhibits DNA synthesis patsnap.comnih.govmedscape.com | Hepatic Metastases of Gastrointestinal Adenocarcinomas nih.gov |

| Trifluridine | Incorporation into DNA causing dysfunction patsnap.com | Metastatic Colorectal and Gastric Cancers wikipedia.org |

Antiviral Therapies Utilizing this compound Analogues

The principle of inhibiting DNA replication using this compound analogues is also effectively applied in antiviral therapies, particularly against DNA viruses or retroviruses that rely on a DNA intermediate.

Inhibition of Viral DNA Polymerase

In viral infections, this compound analogues function by targeting the viral DNA polymerase, an enzyme essential for the replication of the virus's genetic material. nih.gov These analogues are administered as prodrugs and are phosphorylated by cellular or viral kinases to their active triphosphate form. drugbank.comdroracle.aiwikipedia.org

Once activated, the analogue triphosphate competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the viral DNA polymerase. drugbank.comwikipedia.orgwikipedia.org Viral polymerases often have a higher affinity for these analogues than human DNA polymerases, providing a degree of selectivity. wikipedia.orgpatsnap.com

The incorporation of the analogue into the viral DNA leads to chain termination because it lacks the necessary 3'-hydroxyl group to form the next phosphodiester bond. drugbank.compatsnap.com This effectively halts the replication of the viral genome, preventing the production of new virus particles. drugbank.com

Several thymidine analogues are used as antiviral agents:

Zidovudine (AZT) : One of the first antiretroviral drugs, it is a thymidine analogue that inhibits the reverse transcriptase of HIV. droracle.aiwikipedia.orgpatsnap.com

Stavudine (d4T) : A synthetic thymidine nucleoside analogue that also inhibits HIV reverse transcriptase. wikipedia.orgnih.govyoutube.comstanford.edu

Telbivudine : A synthetic thymidine nucleoside analogue used in the treatment of chronic hepatitis B by inhibiting the HBV DNA polymerase. drugbank.comnih.govpatsnap.comnih.gov

| Analogue | Target Virus | Viral Enzyme Inhibited |

|---|---|---|

| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) patsnap.com | Reverse Transcriptase wikipedia.orgpharmacology2000.com |

| Stavudine (d4T) | Human Immunodeficiency Virus (HIV) stanford.edu | Reverse Transcriptase wikipedia.orgnih.gov |

| Telbivudine | Hepatitis B Virus (HBV) drugbank.com | HBV DNA Polymerase nih.govpatsnap.com |

Chain Termination Mechanisms

This compound analogues lacking a 3'-hydroxyl group on the deoxyribose sugar are potent antiviral agents due to their ability to act as chain terminators during DNA synthesis. mdpi.com The fundamental mechanism relies on their structural similarity to the natural nucleoside, deoxythymidine, which allows them to be recognized and processed by viral DNA polymerases or reverse transcriptases. mdpi.commdpi.com Cellular or viral kinases first phosphorylate these analogues into their active triphosphate forms. mdpi.com

Once converted, these analogue triphosphates compete with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA strand. patsnap.com The viral polymerase incorporates the analogue into the chain. However, because the analogue lacks the crucial 3'-hydroxyl group, it is impossible to form the 5'–3' phosphodiester bond required to add the next nucleotide. mdpi.com This inability to elongate the DNA strand effectively halts the replication process, preventing the synthesis of new viral genomes. mdpi.compatsnap.com This mechanism is a cornerstone of antiviral therapy, particularly for retroviruses like HIV. mdpi.com

Some viruses, however, have developed resistance mechanisms. For instance, certain mutant forms of HIV reverse transcriptase can excise the incorporated chain-terminating analogue. This removal process, which can be dependent on ATP or pyrophosphate, unblocks the DNA chain and allows replication to resume, thereby conferring resistance to the drug. nih.govasm.org

Specific Thymidine Analogues in Antiviral Treatment (e.g., for HIV, Herpesviruses)

A variety of thymidine analogues have been developed and are utilized in the treatment of viral infections, most notably those caused by Human Immunodeficiency Virus (HIV) and herpesviruses. nih.govnih.gov These compounds are selectively activated in virus-infected cells, providing a targeted therapeutic approach. wikipedia.org

HIV Treatment: In the context of HIV, nucleoside reverse transcriptase inhibitors (NRTIs) that are analogues of thymidine have been fundamental to combination antiretroviral therapy. asm.org

Zidovudine (AZT) , or 3'-azido-3'-deoxythymidine, was the first approved antiretroviral agent. It is a potent chain terminator for the HIV reverse transcriptase. mdpi.com

Stavudine (d4T) , or 2',3'-didehydro-3'-deoxythymidine, is another thymidine analogue that functions as a chain terminator. nih.govaidsmap.com Widespread use of these analogues has led to the emergence of resistant HIV strains, often characterized by a set of mutations known as thymidine analogue mutations (TAMs), which reduce the susceptibility of the virus to these drugs. asm.orgasm.orgstanford.edu

Herpesvirus Treatment: The treatment of infections caused by herpesviruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV), also employs thymidine analogues. researchgate.net The specificity of these drugs often relies on their preferential phosphorylation by viral thymidine kinase (TK) over cellular TK. wikipedia.orgnih.govnih.gov

Idoxuridine and Trifluridine are halogenated analogues incorporated into viral DNA, leading to a non-functional genome. wikipedia.orgnih.gov

Brivudine shows a strong inhibitory effect on HSV-1 DNA synthesis and VZV replication. wikipedia.orgresearchgate.net

(N)-Methanocarbathymidine ((N)-MCT) is a conformationally locked nucleoside analogue that has demonstrated significant antiviral activity against alphaherpesviruses, deriving its specificity from selective phosphorylation by the viral TK. nih.govnih.gov

The table below summarizes key thymidine analogues used in antiviral therapy.

| Analogue Name | Virus Target | Mechanism of Action |

| Zidovudine (AZT) | HIV | Chain termination of reverse transcription |

| Stavudine (d4T) | HIV | Chain termination of reverse transcription |

| Idoxuridine | Herpesviruses | Incorporation into viral DNA, leading to dysfunction |

| Trifluridine | Herpesviruses | Incorporation into viral DNA, leading to dysfunction |

| Brivudine | Herpesviruses (HSV-1, VZV) | Inhibition of viral DNA synthesis |

| (N)-Methanocarbathymidine ((N)-MCT) | Herpesviruses | Selective phosphorylation by viral TK and subsequent chain termination |

This compound Analogues in Neutron Capture Therapy

Boron Neutron Capture Therapy (BNCT) is a binary cancer treatment modality that utilizes a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), which, upon capture of a low-energy thermal neutron, produces high-energy alpha particles and lithium-7 (B1249544) nuclei that can kill cancer cells. tandfonline.com The success of BNCT hinges on the selective delivery of sufficient concentrations of ¹⁰B to tumor cells. tandfonline.com

Thymidine analogues have been explored as delivery agents for ¹⁰B due to their potential for selective accumulation in rapidly proliferating tumor cells. tandfonline.comnih.gov Researchers have synthesized 3-carboranyl thymidine analogues (3CTAs), where a boron-rich carborane cage is attached to the N3 position of the this compound base. tandfonline.comnih.govkfas.org.kw

The rationale behind this approach is that these boronated nucleosides will be selectively taken up by tumor cells and phosphorylated by human thymidine kinase 1 (hTK1), an enzyme that is highly active in dividing cells but not in quiescent normal cells. tandfonline.compnas.org This phosphorylation traps the boronated compound within the cell, leading to a high intracellular concentration of ¹⁰B. tandfonline.com Studies have evaluated the effectiveness of 3CTAs, such as N5-2OH, demonstrating their potential as boron delivery agents for BNCT in preclinical models of brain tumors. pnas.org

| Analogue Class | Key Feature | Therapeutic Application | Proposed Mechanism |

| 3-Carboranyl Thymidine Analogues (3CTAs) | Boron-rich carborane cage attached to thymidine | Boron Neutron Capture Therapy (BNCT) for cancer | Selective uptake and phosphorylation by thymidine kinase 1 (TK1) in tumor cells, leading to intracellular trapping of ¹⁰B. tandfonline.compnas.org |

Fluorescent this compound Analogues for Cellular Visualization and Immunostimulatory Oligonucleotides

Fluorescent analogues of this compound are valuable tools in molecular biology and cell biology for visualizing DNA and studying its dynamics. nih.govrsc.org These analogues can be incorporated into DNA, effectively tagging it for detection by fluorescence microscopy. nih.gov

5-ethynyl-2′-deoxyuridine (EdU) is a widely used thymidine analogue for labeling DNA during synthesis. nih.govmdpi.com The alkyne group in EdU can be detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe. nih.gov This method is rapid and allows for the imaging of DNA within cells while preserving their structural integrity, making it a powerful tool for studying cell proliferation and DNA replication. nih.govmdpi.comnih.gov Other halogenated analogues like 5-bromo-2-deoxyuridine (BrdU) , 5-chlorodeoxyuridine (CldU) , and 5-iododeoxyuridine (IdU) are also used for similar purposes, typically detected with specific antibodies. nih.govresearchgate.net

ThexT is a highly emissive, molecular rotor-type this compound analogue. rsc.org It features thiophene (B33073) and dimethylaniline moieties attached to the 5-position of this compound, resulting in significant fluorescence. rsc.org Oligonucleotides containing ThexT have been used to effectively visualize their internalization within cells. rsc.org Furthermore, the incorporation of ThexT into immunostimulatory CpG oligonucleotides has been shown to modulate their activity. rsc.org Depending on the position of the ThexT substitution within the oligonucleotide sequence, it can influence the immunostimulatory response, demonstrating that such analogues can be used not only for visualization but also for regulating the biological activity of nucleic acids. rsc.org

| Analogue Name | Key Feature | Application | Detection Method |

| 5-ethynyl-2′-deoxyuridine (EdU) | Terminal alkyne group | Cellular visualization of DNA synthesis | "Click chemistry" with a fluorescent azide |

| 5-bromo-2-deoxyuridine (BrdU) | Bromine atom at the 5-position | Cellular visualization of DNA synthesis | Antibody-based immunofluorescence |

| ThexT | Thiophene and dimethylaniline moieties at the 5-position | Cellular visualization of oligonucleotides; Modulation of immunostimulatory oligonucleotides | Direct fluorescence emission |

Thymine in Advanced Research Methodologies

Structural Biology of Thymine-Containing DNA and Protein Complexes

Understanding the intricate interactions involving This compound (B56734) within DNA and with associated proteins is vital for deciphering fundamental biological processes such as DNA replication, repair, and gene expression. Various structural biology techniques provide atomic-level insights into these complexes.

Crystallography of Protein-DNA Complexes with this compound

X-ray crystallography stands as a powerful method for determining the three-dimensional structures of large macromolecular complexes, including protein-DNA complexes. This technique has been instrumental in providing detailed structural information on macromolecules since 1958. bitesizebio.com The crystallization of protein-DNA complexes, often a trial-and-error process, is now aided by robotics and a wealth of successful cases. bitesizebio.com

In the context of this compound, crystallography has revealed critical aspects of how proteins interact with this compound-containing DNA. For instance, crystal structures of human this compound DNA glycosylase (hTDG) in complex with abasic DNA have been reported, elucidating the molecular basis of its stringent specificity for guanine (B1146940) versus adenine (B156593) as the pairing partner of the target base and its CpG sequence specificity. pnas.org Surprisingly, hTDG has been observed to crystallize in a 2:1 complex with DNA, with one subunit bound at the abasic site and another at an undamaged site, though kinetic experiments suggest the 1:1 complex is sufficient for full catalytic activity. pnas.org

Another example involves the crystal structure of AvrBs3, a transcription activator-like effector, in complex with its target DNA sequence. This structure provided new insights into the initial this compound-recognition mechanism, revealing a novel mode of interaction with the initial this compound of the target sequence. nih.gov Furthermore, adding unpaired, complementary nucleotides, such as an adenine nucleotide to one 5' end and a this compound nucleotide to the other, to the 5' end of single-stranded oligonucleotides can promote the formation of a crystal lattice through base pairing, including Watson-Crick or Hoogsteen base pairing. bitesizebio.com

NMR Spectroscopy of this compound in DNA and Protein Interactions